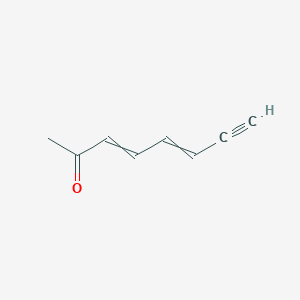
Octa-3,5-dien-7-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octa-3,5-dien-7-yn-2-one: is an organic compound with the molecular formula C8H8O It is characterized by a unique structure that includes a combination of double and triple bonds, as well as a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-dien-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the reaction of 3,5-hexadien-1-yne with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions: Octa-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Octa-3,5-dien-7-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of Octa-3,5-dien-7-yn-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the alkyne and alkene groups can undergo various addition and substitution reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
類似化合物との比較
3,5-Octadien-2-one: Similar structure but lacks the alkyne group.
3,5-Octadien-7-yn-2-ol: Similar structure but with an alcohol group instead of a ketone.
3,5-Octadien-2-ol: Similar structure but with an alcohol group instead of a ketone and no alkyne group.
Uniqueness: Octa-3,5-dien-7-yn-2-one is unique due to the presence of both alkyne and alkene groups along with a ketone functional group. This combination of functional groups provides a high degree of reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
58064-23-6 |
|---|---|
分子式 |
C8H8O |
分子量 |
120.15 g/mol |
IUPAC名 |
octa-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3 |
InChIキー |
YLQOANNUQVLDGK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC=CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


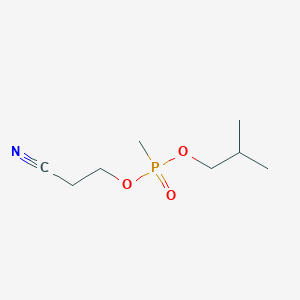
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
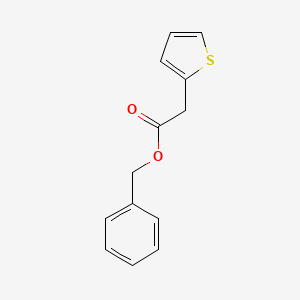
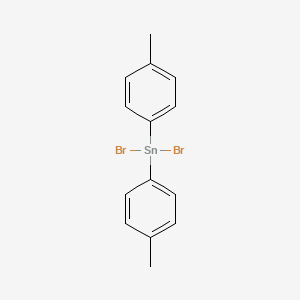
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

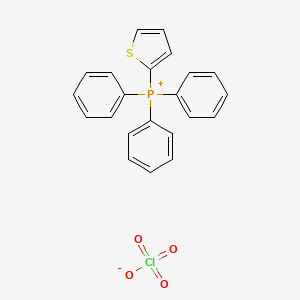
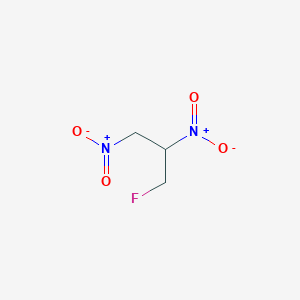
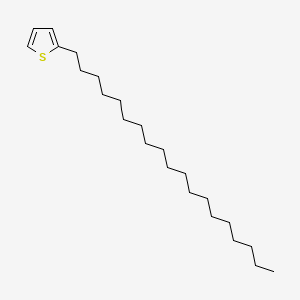
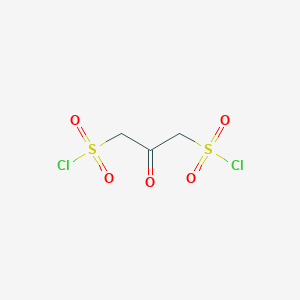
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
